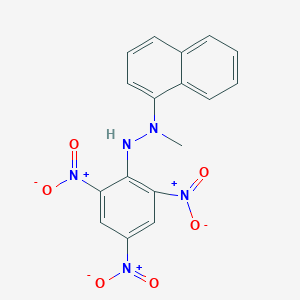
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a naphthalene ring and a trinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 1-methyl-1-(naphthalen-1-yl)hydrazine with 2,4,6-trinitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Explored for use in materials science, particularly in the development of novel polymers and explosives.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The trinitrophenyl group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,6-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazone
Uniqueness
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both a naphthalene ring and a trinitrophenyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
6295-90-5 |
|---|---|
Fórmula molecular |
C17H13N5O6 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
1-methyl-1-naphthalen-1-yl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C17H13N5O6/c1-19(14-8-4-6-11-5-2-3-7-13(11)14)18-17-15(21(25)26)9-12(20(23)24)10-16(17)22(27)28/h2-10,18H,1H3 |
Clave InChI |
KXROQGPZFGAPQF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=CC=CC=C21)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
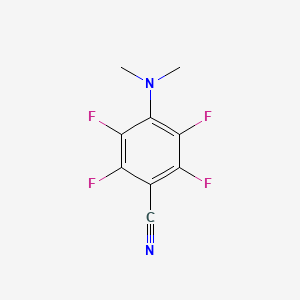
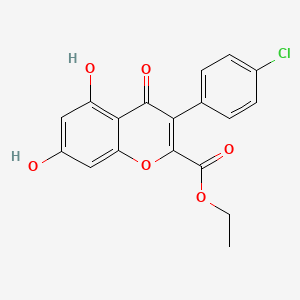
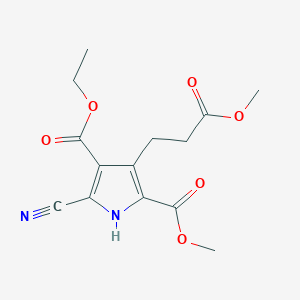
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
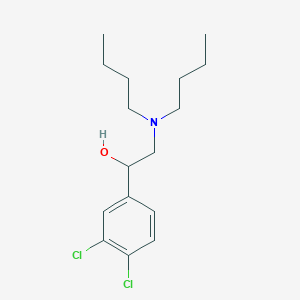

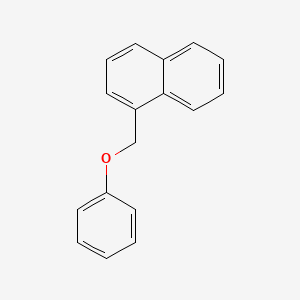
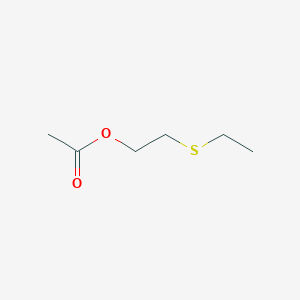
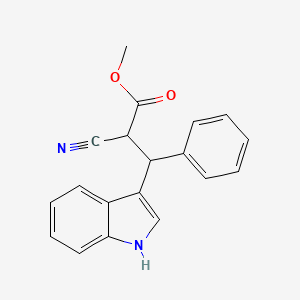

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

